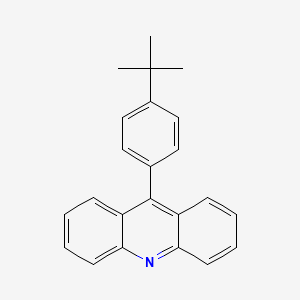

9-(4-Tert-butylphenyl)acridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(4-(tert-Butyl)phenyl)acridine: is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-(tert-Butyl)phenyl)acridine typically involves the ortho-lithiation–cyclization sequence. This two-step process is convenient for synthesizing nonsymmetrically substituted acridines . The reaction conditions often involve the use of lithium reagents and cyclization agents to form the acridine core.

Industrial Production Methods: While specific industrial production methods for 9-(4-(tert-Butyl)phenyl)acridine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 9-(4-(tert-Butyl)phenyl)acridine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction may produce reduced acridine compounds.

Aplicaciones Científicas De Investigación

Chemistry: 9-(4-(tert-Butyl)phenyl)acridine is used as a building block in organic synthesis, particularly in the development of new acridine derivatives with enhanced properties .

Biology: Acridine derivatives, including 9-(4-(tert-Butyl)phenyl)acridine, are studied for their potential as DNA intercalators, which can inhibit enzymes like topoisomerase and telomerase .

Medicine: The compound is investigated for its anticancer, antimicrobial, and antiviral properties. Its ability to intercalate with DNA makes it a promising candidate for cancer therapy .

Industry: Acridine derivatives are used in the production of dyes, fluorescent materials, and laser technologies due to their unique photophysical properties .

Mecanismo De Acción

The mechanism of action of 9-(4-(tert-Butyl)phenyl)acridine involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . By inhibiting these enzymes, the compound can exert anticancer and antimicrobial effects.

Comparación Con Compuestos Similares

- 9-Phenylacridine

- 9-(2-Fluorophenyl)acridine

- 9-(4-Chlorophenyl)acridine

Comparison: 9-(4-(tert-Butyl)phenyl)acridine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Actividad Biológica

Overview

9-(4-Tert-butylphenyl)acridine is an acridine derivative that has garnered attention due to its diverse biological activities. Acridine derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antiviral agents. This article will delve into the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C23H21N

- Molecular Weight : 311.4 g/mol

- CAS Number : 40622-03-5

- IUPAC Name : this compound

The primary mechanism of action for this compound involves its ability to intercalate with DNA. This intercalation disrupts normal DNA function and inhibits critical enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division. The compound's structural features, particularly the tert-butyl group, may enhance its binding affinity to these molecular targets, potentially leading to increased biological efficacy compared to other acridine derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various human cancer cell lines by disrupting DNA synthesis through topoisomerase inhibition. The compound's IC50 values against different cancer cell lines are critical for evaluating its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.2 |

| MCF-7 (Breast Cancer) | 3.8 |

| A549 (Lung Cancer) | 6.1 |

These values indicate that this compound exhibits significant cytotoxicity against these cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated broad-spectrum antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The compound's effectiveness against both gram-positive and gram-negative bacteria highlights its potential as a therapeutic agent in treating infections .

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. Its mechanism may involve interference with viral replication processes, although further research is needed to establish definitive antiviral efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of acridine derivatives is crucial for optimizing their biological activity. The presence of the tert-butyl group in this compound enhances lipophilicity, which may improve cellular uptake and bioavailability compared to other acridine derivatives lacking this substituent.

Case Studies

- Study on Anticancer Properties : A study published in Heterocycles examined various substituted acridines, including this compound, demonstrating its ability to inhibit topoisomerase II with significant potency .

- Antimicrobial Evaluation : Research conducted on the antimicrobial properties of acridine derivatives indicated that compounds similar to this compound exhibited effective inhibition against multidrug-resistant strains of bacteria. This positions it as a candidate for further investigation in drug development .

Propiedades

Número CAS |

40622-03-5 |

|---|---|

Fórmula molecular |

C23H21N |

Peso molecular |

311.4 g/mol |

Nombre IUPAC |

9-(4-tert-butylphenyl)acridine |

InChI |

InChI=1S/C23H21N/c1-23(2,3)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)24-21-11-7-5-9-19(21)22/h4-15H,1-3H3 |

Clave InChI |

IANFMESFDABWRB-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.